molecular formula C10H9FN2O B2595279 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol CAS No. 771483-74-0

4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol

Cat. No.: B2595279
CAS No.: 771483-74-0
M. Wt: 192.193
InChI Key: DLZHGRRGHBXHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol is a fluorinated phenolic compound with a pyrazole ring. This compound is of interest due to its unique chemical structure, which combines a fluorine atom, a phenol group, and a pyrazole ring. These features make it a valuable building block in organic synthesis and a potential candidate for various scientific applications .

Preparation Methods

The synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific solvents like dichloromethane or ethanol. Major products formed from these reactions include quinones, pyrazolines, and substituted phenols.

Scientific Research Applications

4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The phenol group can participate in redox reactions, while the pyrazole ring provides structural stability and additional binding sites .

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol include:

  • 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-YL)phenol
  • 5-Fluoro-2-(1H-pyrazol-5-YL)phenol
  • 4-Methyl-2-(1-phenyl-1H-pyrazol-5-YL)phenol

These compounds share the pyrazole and phenol moieties but differ in the substituents attached to the pyrazole ring or the phenol group.

Properties

IUPAC Name

4-fluoro-2-(2-methylpyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-13-9(4-5-12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZHGRRGHBXHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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